molecular formula C15H15N3O2S B2767485 ethyl 2-[(2,2-dicyanoeth-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329904-36-1

ethyl 2-[(2,2-dicyanoeth-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2767485
CAS No.: 329904-36-1
M. Wt: 301.36
InChI Key: ISUNUPBOKSRBBS-UHFFFAOYSA-N
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Description

ethyl 2-[(2,2-dicyanoeth-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a tetrahydro structure, and functional groups such as ethyl ester and dicyanoethenylamino

Preparation Methods

The synthesis of ethyl 2-[(2,2-dicyanoeth-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate cyclizing agent.

    Introduction of the Dicyanoethenylamino Group: This step involves the reaction of the benzothiophene intermediate with malononitrile and a suitable base to introduce the dicyanoethenylamino group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

ethyl 2-[(2,2-dicyanoeth-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the dicyanoethenylamino group to amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring, where nucleophiles such as halides or amines replace hydrogen atoms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

ethyl 2-[(2,2-dicyanoeth-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: Researchers explore its biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industrial Applications: The compound’s reactivity and stability are leveraged in the synthesis of other complex organic molecules and intermediates.

Mechanism of Action

The mechanism of action of ethyl 2-[(2,2-dicyanoeth-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The dicyanoethenylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzothiophene ring provides hydrophobic interactions, contributing to its overall binding affinity and specificity.

Comparison with Similar Compounds

ethyl 2-[(2,2-dicyanoeth-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:

    Ethyl 2-(2,2-dicyanoethenylamino)-1-benzothiophene-3-carboxylate: Lacks the tetrahydro structure, leading to different reactivity and applications.

    Ethyl 2-(2,2-dicyanoethenylamino)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: Contains a benzofuran ring instead of benzothiophene, affecting its electronic properties and biological activity.

    Ethyl 2-(2,2-dicyanoethenylamino)-4,5,6,7-tetrahydro-1-indole-3-carboxylate: Features an indole ring, which can alter its interaction with biological targets and its overall stability.

Properties

IUPAC Name

ethyl 2-(2,2-dicyanoethenylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-2-20-15(19)13-11-5-3-4-6-12(11)21-14(13)18-9-10(7-16)8-17/h9,18H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUNUPBOKSRBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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